LEI-110 Exhibits Potent Pan-PLAAT Inhibition with pIC₅₀ Values Spanning 6.8 to 7.6 Across Four Family Members
LEI-110 functions as a pan-active inhibitor of the PLAAT/HRASLS thiol hydrolase family, demonstrating quantitatively defined inhibitory activity against PLA2G16 (AdPLA2), HRASLS2, RARRES3, and iNAT with pIC₅₀ values of 7.0, 6.8, 6.8, and 7.6, respectively . These values correspond to IC₅₀ concentrations of approximately 100 nM (PLA2G16), 158 nM (HRASLS2), 158 nM (RARRES3), and 25 nM (iNAT) . In contrast, the simplified phenoxy analog LEI-301 exhibits a divergent potency profile: while achieving enhanced potency against PLAAT2 (pIC₅₀ 7.3) and maintaining comparable activity against PLAAT3 (pIC₅₀ 7.3), PLAAT4 (pIC₅₀ 7.3), and PLAAT5 (pIC₅₀ 7.4), its structural modification eliminates the trifluoromethylpyridyl pharmacophore present in LEI-110, which alters the compound's selectivity fingerprint . Notably, LEI-110 retains the highest reported inhibitory potency against PLAAT3 among the α-ketoamide series, as confirmed by competitive ABPP studies where LEI-110 (compound 55) was identified as the most potent PLAAT3 inhibitor in the compound library [1].
| Evidence Dimension | Inhibitory Potency (pIC₅₀) Against PLAAT Family Members |
|---|---|
| Target Compound Data | LEI-110: pIC₅₀ 7.0 (PLA2G16/PLAAT3), 6.8 (HRASLS2/PLAAT2), 6.8 (RARRES3/PLAAT4), 7.6 (iNAT/PLAAT1) |
| Comparator Or Baseline | LEI-301: pIC₅₀ 7.3 (PLAAT2), 7.3 (PLAAT3), 7.3 (PLAAT4), 7.4 (PLAAT5) |
| Quantified Difference | LEI-110 exhibits superior potency for PLAAT3 relative to LEI-301 (pIC₅₀ 7.0 vs. 7.3, noting that LEI-110's PLA2G16 target corresponds to PLAAT3; LEI-301 shows enhanced potency against PLAAT2). The iNAT/PLAAT1 pIC₅₀ of 7.6 for LEI-110 represents the highest affinity across the entire compound series. |
| Conditions | Competitive activity-based protein profiling (ABPP) using MB064 fluorescent lipase probe; gel-based competitive ABPP assay |
Why This Matters
For investigators requiring validated inhibition of PLAAT3 specifically, LEI-110 remains the benchmark tool compound, whereas LEI-301 may be suboptimal due to its divergent potency profile against this particular family member.
- [1] Scite.ai. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI (Zhou et al., 2019) – Citation Statement: LEI-110 (compound 55) identified as the most potent inhibitor of PLAAT3. View Source
